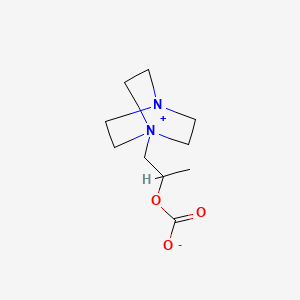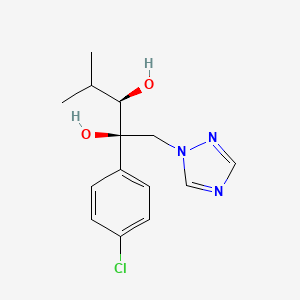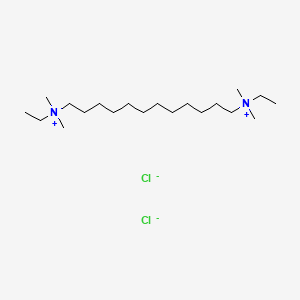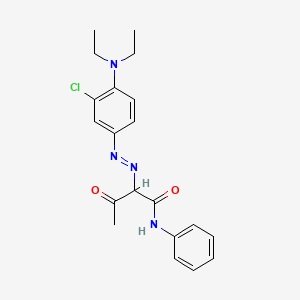
2-((3-Chloro-4-(diethylamino)phenyl)azo)-3-oxo-N-phenylbutyramide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((3-Chloro-4-(diethylamino)phenyl)azo)-3-oxo-N-phenylbutyramide is an organic compound that belongs to the class of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries, particularly in the production of dyes and pigments. This specific compound is notable for its complex structure, which includes a chloro-substituted phenyl ring, a diethylamino group, and a butyramide moiety.
Métodos De Preparación
The synthesis of 2-((3-Chloro-4-(diethylamino)phenyl)azo)-3-oxo-N-phenylbutyramide typically involves a multi-step process. One common synthetic route includes the following steps:
Diazotization: The starting material, 3-chloro-4-(diethylamino)aniline, is diazotized using sodium nitrite and hydrochloric acid to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with N-phenyl-3-oxobutanamide in an alkaline medium to form the azo compound.
Purification: The resulting product is purified through recrystallization or chromatography to obtain the final compound in high purity.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
2-((3-Chloro-4-(diethylamino)phenyl)azo)-3-oxo-N-phenylbutyramide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the cleavage of the azo bond and formation of corresponding nitro compounds.
Reduction: Reduction of the azo group can be achieved using reducing agents like sodium dithionite, resulting in the formation of amines.
Substitution: The chloro group on the phenyl ring can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include acidic or basic media, specific catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
2-((3-Chloro-4-(diethylamino)phenyl)azo)-3-oxo-N-phenylbutyramide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of dyes and pigments, providing vibrant colors for textiles, plastics, and other materials.
Mecanismo De Acción
The mechanism of action of 2-((3-Chloro-4-(diethylamino)phenyl)azo)-3-oxo-N-phenylbutyramide involves its interaction with specific molecular targets and pathways. The azo group can undergo reduction to form amines, which may interact with cellular components, leading to various biological effects. The chloro and diethylamino groups may also contribute to its activity by enhancing its binding affinity to specific targets.
Comparación Con Compuestos Similares
Similar compounds to 2-((3-Chloro-4-(diethylamino)phenyl)azo)-3-oxo-N-phenylbutyramide include other azo compounds with different substituents on the phenyl ring. These compounds may have similar chemical properties but differ in their biological activities and applications. For example:
2-((3-Chloro-4-(methylamino)phenyl)azo)-3-oxo-N-phenylbutyramide: Similar structure but with a methylamino group instead of a diethylamino group, leading to different biological activities.
2-((3-Bromo-4-(diethylamino)phenyl)azo)-3-oxo-N-phenylbutyramide: Similar structure but with a bromo group instead of a chloro group, affecting its reactivity and applications.
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
84604-35-3 |
|---|---|
Fórmula molecular |
C20H23ClN4O2 |
Peso molecular |
386.9 g/mol |
Nombre IUPAC |
2-[[3-chloro-4-(diethylamino)phenyl]diazenyl]-3-oxo-N-phenylbutanamide |
InChI |
InChI=1S/C20H23ClN4O2/c1-4-25(5-2)18-12-11-16(13-17(18)21)23-24-19(14(3)26)20(27)22-15-9-7-6-8-10-15/h6-13,19H,4-5H2,1-3H3,(H,22,27) |
Clave InChI |
GYMUHTPDPOAHMH-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C1=C(C=C(C=C1)N=NC(C(=O)C)C(=O)NC2=CC=CC=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


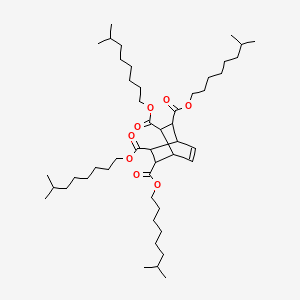
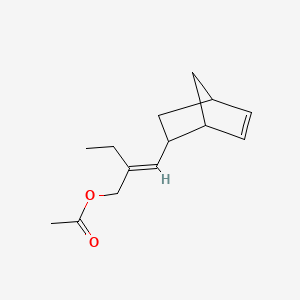


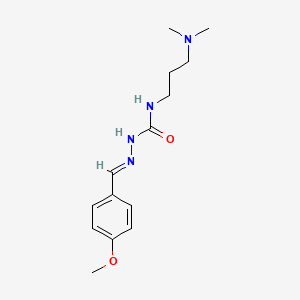
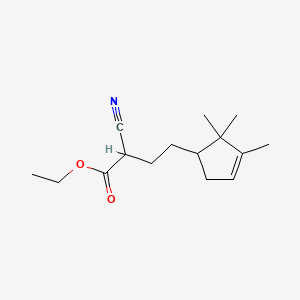
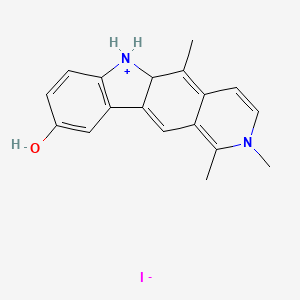
![Decahydro-5-methylspiro[furan-2(3H),5'-[4,7]methano[5H]indene]](/img/structure/B15179221.png)
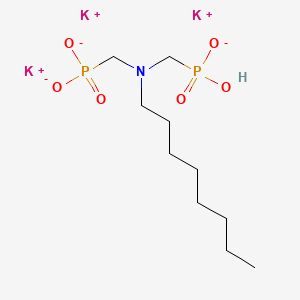
![N,N'-[1,2-Ethanediylbis(imino-2,1-ethanediyl)]bis(9,12,15-octadecatrienamide)](/img/structure/B15179233.png)
